molecular formula C7H8ClN5 B8450480 Pyrazolo[1,5-a]pyrazine-3-carboximidamide hydrochloride

Pyrazolo[1,5-a]pyrazine-3-carboximidamide hydrochloride

Cat. No.: B8450480
M. Wt: 197.62 g/mol
InChI Key: POKILJYUVHLKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrazine-3-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C7H8ClN5 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C7H7N5.ClH/c8-7(9)5-3-11-12-2-1-10-4-6(5)12;/h1-4H,(H3,8,9);1H

InChI Key

POKILJYUVHLKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=N)N)C=N1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Freshly prepared sodium methoxide (0.44 g, 8.1 mmol) was added to a suspension of pyrazolo[1,5-a]pyrazine-3-carbonitrile (Preparation 24b, 6.09 g, 42.3 mmol) in anhydrous methanol (350 mL) and the mixture was stirred at ambient temperature. After 20 hours, further sodium methoxide (0.44 g, 8.1 mmol) was added and the reaction mixture was stirred for a further 48 hours. Ammonium chloride (3.91 g, 73.1 mmol) was added and the mixture was stirred and heated to 70° C. in a sealed tube. After 3 days, the mixture was concentrated to dryness to give a solid which was suspended in ethyl acetate and stirred overnight. The precipitate was filtered and dried in vacuo to give the crude title compound (8.50 g, >100%) as a white solid which was used in the next synthetic step without further purification.
Name
sodium methoxide
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
3.91 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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